1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the propyl group: This step involves the alkylation of the cyclohexane ring.
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid has various applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid depends on its specific applicationUpon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:
- 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclobutane-1-carboxylic acid
- 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
- N-Boc-1-aminocyclobutanecarboxylic acid
These compounds share the Boc-protected amino group and carboxylic acid functionality but differ in the structure of the cycloalkane ring and the position of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C15H27NO4 |
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Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-6-11-7-9-15(10-8-11,12(17)18)16-13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
LBBPBCOPBBPPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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